molecular formula C16H17F3N4O B6460921 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549063-23-0

4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No. B6460921
CAS RN: 2549063-23-0
M. Wt: 338.33 g/mol
InChI Key: LISKYPACKUMAKN-UHFFFAOYSA-N
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Description

“4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethoxy group, which is a strong electron-withdrawing group .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethoxy group . In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” is complex due to the presence of multiple functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule . The pyrimidine ring and the piperazine ring are both heterocyclic structures, which can also contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” can be complex due to the presence of multiple reactive sites. For example, the nitrogen atoms in the pyrimidine and piperazine rings can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” can be influenced by the presence of the trifluoromethoxy group and the pyrimidine and piperazine rings. For example, the trifluoromethoxy group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule .

Mechanism of Action

Mode of Action

It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels . This suggests that the compound may interact with its targets by influencing electron transfer processes, but further studies are needed to confirm this.

properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)24-14-3-1-13(2-4-14)11-22-7-9-23(10-8-22)15-5-6-20-12-21-15/h1-6,12H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKYPACKUMAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

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